N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide
Description
N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide is a cyclobutanecarboxamide derivative characterized by a 3-methyl-5-isopropoxyphenyl substituent. The cyclobutane ring introduces steric constraints and unique conformational properties, while the aryl group’s methyl and isopropoxy substituents modulate lipophilicity and electronic effects.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-(3-methyl-5-propan-2-yloxyphenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C15H21NO2/c1-10(2)18-14-8-11(3)7-13(9-14)16-15(17)12-5-4-6-12/h7-10,12H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
FGZQKYFNPCRWIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)NC(=O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the Cyclobutanecarboxamide Core: This step involves the reaction of cyclobutanecarboxylic acid with an appropriate amine to form the cyclobutanecarboxamide core.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the cyclobutanecarboxamide core is reacted with a methylphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Propan-2-yloxy Group: The final step involves the etherification of the methylphenyl ring with propan-2-ol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), thiols (e.g., RSH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated compounds, thiolated compounds
Scientific Research Applications
N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Medicinal Chemistry Analogs
PF-03654746 and PF-03654764
These fluoro-substituted cyclobutanecarboxamides (e.g., PF-03654746: 3-fluoro-4-(pyrrolidinylmethyl)phenyl; PF-03654764: N-(2-methylpropyl) variant) were developed as histamine H3 receptor antagonists . Key differences from the target compound include:
- Electron-withdrawing fluorine atoms : Enhance binding affinity to CNS targets by increasing electronegativity.
- Pyrrolidinylmethyl groups : Improve solubility and blood-brain barrier penetration, critical for neurological applications.
- Applications : PF compounds target H3 receptors for cognitive disorders, whereas the target compound’s isopropoxy group may favor peripheral activity due to higher lipophilicity.
SAR110894
A potent histamine H3 antagonist with demonstrated disease-modifying effects in Alzheimer’s models . Unlike the target compound, SAR110894’s structure includes a bicyclic amine system, highlighting how divergent substitution patterns can redirect therapeutic utility.
Agrochemical Carboxamides
Propanil (N-(3,4-dichlorophenyl) propanamide)
A herbicide with a simpler propanamide backbone and dichlorophenyl group . Comparisons reveal:
- Chlorine substituents : Increase environmental persistence and membrane permeability vs. the target’s methyl/isopropoxy groups.
- Core structure : Propanil’s amide linkage lacks the cyclobutane ring, reducing steric hindrance and metabolic stability.
Iprodione Metabolite Isomer (N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide)
Features an imidazolidine-dione ring, enhancing fungicidal activity . The target compound’s cyclobutane may offer similar rigidity but with distinct reactivity.
Heteroaromatic Cyclobutanecarboxamides
N-[(3-Chloropyrazin-2-yl)methyl]-3-methylenecyclobutanecarboxamide
This analog incorporates a chloropyrazinylmethyl group and a 3-methylenecyclobutane ring . Key contrasts:
- Heteroaromatic pyrazine : Facilitates hydrogen bonding and π-stacking interactions, absent in the target’s phenyl group.
Data Table: Structural and Functional Comparison
Critical Analysis of Substituent Effects
- Electron-Donating vs. Fluorine or chlorine atoms (in PF compounds or propanil) enhance polarity and binding precision.
- Ring Systems : Cyclobutane’s rigidity may improve metabolic stability over flexible chains (e.g., propanil) or strained systems (e.g., 3-methylenecyclobutane).
- Application-Driven Design : Medicinal analogs prioritize CNS penetration (e.g., pyrrolidinyl groups), while agrochemicals favor environmental stability (e.g., chlorinated aryl groups).
Biological Activity
N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H21NO2
- CAS Number : 125451928
The compound features a cyclobutane ring linked to a carboxamide group and a phenyl substituent with a propan-2-yloxy group, which contributes to its unique biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate cellular functions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further investigation.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Apoptosis and necrosis |
Antimicrobial Properties
In addition to anticancer effects, the compound has shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study on Anticancer Effects
A case study published in eBioMedicine examined the effects of this compound on tumor xenografts in mice. The study found that treatment with the compound significantly reduced tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology.
Clinical Implications
Another study focused on the compound's pharmacokinetics and safety profile in animal models. Results indicated acceptable toxicity levels and favorable absorption characteristics, supporting further development for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
